molecular formula C23H28ClN3O4S B2747934 N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide CAS No. 898425-96-2

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide

Cat. No.: B2747934
CAS No.: 898425-96-2
M. Wt: 478
InChI Key: CEGWEFXLQXUMIZ-UHFFFAOYSA-N
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Description

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Oxalamide Moiety: This is typically done through amide bond formation reactions, using reagents such as oxalyl chloride and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and acids (e.g., HCl, HBr).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide
  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,5-dimethylphenyl)acetamide

Uniqueness

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-13-17(2)15-19(14-16)26-23(29)22(28)25-11-10-20-5-3-4-12-27(20)32(30,31)21-8-6-18(24)7-9-21/h6-9,13-15,20H,3-5,10-12H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGWEFXLQXUMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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